3-Benzoyl-1,3-benzoxazine-2,4-dione
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Overview
Description
3-Benzoyl-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1,3-benzoxazine-2,4-dione typically involves the reaction of 2-aminobenzoic acid derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzoxazine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under alkaline conditions to yield salicylamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Salicylamide derivatives.
Substitution: Benzoxazine derivatives with different functional groups.
Oxidation and Reduction: Various oxidized or reduced benzoxazine derivatives.
Scientific Research Applications
3-Benzoyl-1,3-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a prodrug for salicylamide, which has anti-inflammatory properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, as a potential MEK inhibitor, it binds to the allosteric site of the enzyme, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxazine-2,4-dione: A simpler analog without the benzoyl group.
N-Methyl-1,3-benzoxazine-2,4-dione: A derivative with a methyl group on the nitrogen atom.
N-Benzoyl-1,3-benzoxazine-2,4-dione: A closely related compound with a benzoyl group on the nitrogen atom.
Uniqueness
3-Benzoyl-1,3-benzoxazine-2,4-dione is unique due to the presence of the benzoyl group, which enhances its reactivity and potential for further functionalization. This makes it more versatile in synthetic applications compared to its simpler analogs .
Properties
IUPAC Name |
3-benzoyl-1,3-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-13(10-6-2-1-3-7-10)16-14(18)11-8-4-5-9-12(11)20-15(16)19/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOOAZNFIOOSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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